2-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride
Description
2-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride is a water-soluble, irreversible serine protease inhibitor. It is known for its ability to inhibit a variety of proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . This compound is often used in biochemical research due to its stability and effectiveness at low pH values .
Properties
Molecular Formula |
C7H9ClFNO2S |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
2-(aminomethyl)benzenesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C7H8FNO2S.ClH/c8-12(10,11)7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H |
InChI Key |
RHEZDYWOWDJHHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)S(=O)(=O)F.Cl |
Origin of Product |
United States |
Preparation Methods
General Reaction Framework
The diazonium salt route, adapted from substituted benzene sulfonyl chloride synthesis, involves sequential diazotization, sulfonation, and fluorination. For electron-deficient aromatic systems, this method offers enhanced stability of intermediates.
Procedure :
- Diazotization : A substituted aniline derivative (e.g., 2-(aminomethyl)aniline) is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.
- Sulfonation : The diazonium salt reacts with sulfur oxychloride (SO₂Cl₂) in the presence of cuprous chloride (CuCl) as a catalyst, yielding the sulfonyl chloride intermediate.
- Fluorination : The sulfonyl chloride undergoes halogen exchange with potassium fluoride (KF) in acetone/water (1:1) at 20°C for 1 h, producing the sulfonyl fluoride.
Challenges :
- The aliphatic aminomethyl group may interfere with diazotization, necessitating protective strategies (e.g., Boc protection).
- Rapid addition of reagents is critical to prevent side reactions.
Optimization :
- Catalyst Loading : A CuCl-to-aniline molar ratio of 1:0.05–0.2 balances reaction efficiency and byproduct formation.
- Temperature Control : Maintaining temperatures below 5°C during diazotization minimizes decomposition.
Palladium-Catalyzed Coupling and Oxidation
Thioether Intermediate Pathway
This method, exemplified in the synthesis of CPD-2005, leverages palladium-mediated coupling to introduce sulfur-based functionalities.
Procedure :
- Bromophenyl Starting Material : Begin with 2-bromo-N-(boc)benzylamine to protect the amine group.
- Thiol Coupling : React with benzyl mercaptan (BnSH) using Pd₂(dba)₃, xantphos, and diisopropylethylamine (DIEA) in dioxane at 110°C for 3 h, forming the thioether.
- Oxidation to Sulfonyl Chloride : Treat the thioether with N-chlorosuccinimide (NCS) in acetic acid/water (9:1) at 40°C for 6 h.
- Fluorination : Exchange chloride for fluoride using KF in acetone/water (1:1) at 20°C for 1 h.
- Deprotection : Remove the Boc group with HCl in ethyl acetate, yielding the hydrochloride salt.
Key Data :
Direct Halogen Exchange from Sulfonyl Chloride
Industrial-Scale Fluorination
This one-step method converts preformed sulfonyl chlorides to fluorides using inexpensive reagents.
Procedure :
- Sulfonyl Chloride Synthesis : Prepare 2-(aminomethyl)benzenesulfonyl chloride via thioether oxidation (e.g., H₂O₂/HCl) or chlorosulfonation.
- Fluoride Displacement : Stir the sulfonyl chloride with excess KF in acetone/water (1:1) at 20°C for 1 h.
Advantages :
- High atom economy and scalability.
- Avoids hazardous gases like SO₂F₂.
Limitations :
- Requires pure sulfonyl chloride input to prevent mixed halogenation.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride primarily undergoes substitution reactions due to the presence of the sulfonyl fluoride group. It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively .
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions with this compound include sulfonamide derivatives and sulfonate esters. These products are often used in further chemical synthesis and research applications .
Scientific Research Applications
Mechanism of Action
2-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride exerts its effects by covalently modifying the hydroxyl group of serine residues in proteases. This modification leads to the formation of a stable sulfonyl enzyme derivative, effectively inhibiting the protease activity . The compound can also react with other residues such as tyrosine, lysine, and histidine, although these reactions are less common .
Comparison with Similar Compounds
2-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride is often compared with other serine protease inhibitors such as phenylmethanesulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP). While all these compounds inhibit serine proteases, this compound is more stable at low pH values and has lower toxicity compared to PMSF and DFP . This makes it a preferred choice in many biochemical applications.
List of Similar Compounds
- Phenylmethanesulfonyl fluoride (PMSF)
- Diisopropylfluorophosphate (DFP)
- Pefabloc SC
Q & A
Q. What are the recommended handling and storage protocols for 2-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride to ensure stability and safety?
This compound is hygroscopic and reacts with glass, requiring storage under inert gas (e.g., argon) in a cool, dry environment . Use PPE (gloves, goggles) due to its skin corrosion hazard (H314) and hydrogen fluoride release upon decomposition . Avoid dust formation by working in a fume hood with local exhaust ventilation . For long-term stability, store at room temperature in amber glass bottles to prevent light-induced degradation .
Q. How does this compound inhibit serine proteases, and how does it compare to PMSF?
As an irreversible sulfonyl fluoride inhibitor, it covalently modifies the active-site serine residue of trypsin/chymotrypsin-type proteases, blocking substrate binding . Compared to PMSF, it has higher solubility in aqueous buffers (due to its hydrochloride salt), lower toxicity, and extended stability at neutral pH (retaining >90% activity after 24 hours at pH 7.4) . However, it may exhibit off-target effects on non-serine hydrolases, requiring validation via competitive activity-based protein profiling (ABPP) .
Q. What analytical methods are critical for characterizing the purity and structure of this compound?
- Purity assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect hydrolyzed byproducts (e.g., free sulfonic acid) .
- Structural confirmation : H/C NMR (DMSO-d6) for amine (-NH, δ ~2.5 ppm) and sulfonyl fluoride (-SOF, δ ~7.1 ppm in F NMR) .
- Elemental analysis : Verify Cl content (theoretical ~14.8% for hydrochloride salt) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize hydrolysis and improve yield?
Key steps include:
- Controlled sulfonylation : React 2-(aminomethyl)benzene-1-sulfonic acid with excess sulfuryl chloride (SOCl) at 0–5°C to suppress hydrolysis to the sulfonic acid .
- In situ HCl scavenging : Add triethylamine to neutralize HCl byproducts, shifting equilibrium toward fluorosulfonate formation .
- Purification : Use cold ethanol recrystallization to remove unreacted reagents and stabilize the hydrochloride salt .
Q. How does pH influence the stability and inhibitory efficacy of this compound in enzymatic assays?
- Stability : Degrades rapidly at pH >8 (half-life <1 hour) due to hydroxide-mediated hydrolysis of the sulfonyl fluoride group . At pH 5–7, stability exceeds 24 hours .
- Inhibitory potency : Optimal activity at pH 7.4 (IC ~10 nM for trypsin), but pre-incubation at acidic pH (e.g., pH 5.5) reduces efficacy by 30% due to partial protonation of the active-site serine .
Q. What strategies can resolve contradictions in reported IC50_{50}50 values across studies?
- Standardize pre-incubation time : Longer pre-incubation (30 minutes vs. 5 minutes) increases inhibitor-enzyme covalent adduct formation, lowering apparent IC .
- Control buffer composition : Phosphate buffers may chelate metal cofactors in certain proteases, altering inhibition kinetics compared to Tris-HCl .
- Validate enzyme activity : Use fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC for trypsin) to confirm baseline activity before inhibition assays .
Q. What are the limitations of this compound in studying non-serine hydrolases, and how can selectivity be improved?
While primarily targeting serine proteases, off-target inhibition of cysteine proteases (e.g., caspases) can occur due to reactive sulfonyl fluoride electrophilicity . To enhance selectivity:
- Competitive ABPP : Co-treat with a broad-spectrum serine protease inhibitor (e.g., aprotinin) to isolate non-serine targets .
- Proteome-wide profiling : Use isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) to map inhibitor specificity across enzyme classes .
Methodological Considerations
Q. How to quantify residual hydrogen fluoride (HF) in hydrolyzed samples of this compound?
- Ion-selective electrode (ISE) : Calibrate with HF standards (0.1–10 ppm) in acetate buffer (pH 5.0) to avoid interference from chloride .
- Fluorometric detection : Derivatize HF with lanthanum(III)-alizarin complexone, measuring fluorescence at 580 nm (ex: 470 nm) .
Q. What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
